Research suggests that EP6 displays binding affinity to both EGFR and HER2/neu receptors, particularly demonstrating a greater association percentage to the lysate of T6-17 cells expressing p185HER2/neu proteins compared to other peptides. [] This dual-receptor binding characteristic makes EP6 a potential candidate for targeted cancer therapies. [] Further research is needed to fully elucidate the specific mechanisms underlying its interaction with these receptors and downstream effects.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2